molecular formula C21H24ClN3O3 B4426624 N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-phenoxyacetamide

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-phenoxyacetamide

Cat. No. B4426624
M. Wt: 401.9 g/mol
InChI Key: QUEUJEYMXXGTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-phenoxyacetamide, commonly known as CPP, is a chemical compound that has gained significant attention due to its potential applications in scientific research. CPP is a synthetic compound that belongs to the class of piperazine derivatives. It is widely used as a tool in the study of various biological processes.

Mechanism of Action

CPP enters cells through endocytosis and then escapes from the endosomes into the cytoplasm. CPP is thought to interact with lipid membranes, which leads to membrane destabilization and the formation of transient pores. These pores allow CPP and its cargo to enter the cytoplasm.
Biochemical and Physiological Effects:
CPP has been shown to have low toxicity and is well tolerated by cells. CPP has been used to deliver a wide range of molecules into cells, including peptides, proteins, and nucleic acids. CPP has also been shown to enhance the uptake of various drugs, making them more effective.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPP is its ability to deliver molecules into cells without the need for transfection agents or viral vectors. This makes CPP a valuable tool in the study of various biological processes. However, CPP has some limitations, including its relatively low efficiency for delivering large molecules and its potential to cause cytotoxicity at high concentrations.

Future Directions

There are numerous future directions for the use of CPP in scientific research. One area of interest is the development of CPP-based therapeutics for the treatment of various diseases. Another area of interest is the use of CPP in the study of intracellular signaling pathways and protein trafficking. Additionally, there is potential for the use of CPP in the development of targeted drug delivery systems.

Scientific Research Applications

CPP has numerous applications in scientific research. It is widely used as a cell-penetrating peptide that facilitates the delivery of various molecules into cells. CPP has been used to deliver drugs, proteins, and nucleic acids into cells for therapeutic purposes. CPP has also been used as a tool in the study of protein-protein interactions, protein-DNA interactions, and protein-lipid interactions.

properties

IUPAC Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3/c1-2-21(27)25-12-10-24(11-13-25)19-9-8-16(14-18(19)22)23-20(26)15-28-17-6-4-3-5-7-17/h3-9,14H,2,10-13,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEUJEYMXXGTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.